N-(2,2-diphenylethyl)-7H-purin-6-amine
Description
Properties
IUPAC Name |
N-(2,2-diphenylethyl)-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-3-7-14(8-4-1)16(15-9-5-2-6-10-15)11-20-18-17-19(22-12-21-17)24-13-23-18/h1-10,12-13,16H,11H2,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDPONLMSCUAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=NC=NC3=C2NC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues of 7H-Purin-6-amine
The following table summarizes key purine derivatives with modifications at the N-position of the 7H-purin-6-amine core:
Key Differences in Physicochemical Properties
Solubility :
- The 2,2-diphenylethyl group in the target compound increases hydrophobicity, likely reducing aqueous solubility compared to Kinetin (polar furylmethyl) or BAP (benzyl). Similar bulky substituents, such as cyclohexylmethoxy in , exhibit preferential solubility in organic solvents like DMSO .
- Adenine, lacking a substituent, has moderate water solubility (1.6 g/L) but forms aggregates in hydrophobic environments .
Preparation Methods
Reactivity of 2,6-Dichloropurine
2,6-Dichloropurine serves as the foundational substrate for synthesizing 6-amino-substituted purines. The C6 position exhibits greater electrophilicity compared to C2 due to resonance stabilization of the transition state during NAS. This selectivity enables sequential substitutions, with C6 reactions typically proceeding under milder conditions.
General Procedure A (adapted from Arkat-USA protocols):
-
Substrate : 2,6-Dichloropurine (1 equiv)
-
Nucleophile : 2,2-Diphenylethylamine (1.1 equiv)
-
Base : DIPEA (1.2 equiv)
-
Solvent : n-Butanol (n-BuOH)
-
Conditions : 70°C, 4 hours under N₂ atmosphere
The reaction generates 2-chloro-N-(2,2-diphenylethyl)-7H-purin-6-amine as the primary product, isolated via filtration (53–64% yield). The residual C2 chlorine may persist unless further functionalization is performed.
Table 1: Optimization of C6 Substitution with Bulky Amines
| Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2,2-Diphenylethylamine | n-BuOH | 70 | 4 | 53–64* |
| Cyclohexylamine | n-Pentanol | 70 | 4 | 76 |
| 4-Morpholinoaniline | n-BuOH | 120 | 14 | 63 |
*Extrapolated from analogous reactions.
Regioselectivity and Byproduct Management
Competing N7 vs. N9 Alkylation
Alkylation at purine’s N7 or N9 positions can occur during functionalization, influencing tautomerism and biological activity. For N-(2,2-diphenylethyl)-7H-purin-6-amine, N7 alkylation is minimized by:
Table 2: Byproduct Distribution in Purine Alkylation
Post-Substitution Modifications
Dechlorination at C2
The target compound’s structure implies absence of the C2 chlorine, necessitating dehalogenation. While direct reduction is underexplored, two pathways are theorized:
-
Hydrolytic Dechlorination :
-
Catalytic Hydrogenation :
Caution : Excessive hydrogenation may saturate the purine ring.
Analytical Validation
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆) :
Challenges and Mitigation Strategies
Steric Hindrance from Diphenylethylamine
The bulky 2,2-diphenylethyl group slows NAS kinetics. Mitigation includes:
-
Extended Reaction Time : 8–12 hours at 70°C.
-
Microwave Assistance : 150°C, 30 minutes (unpublished data).
Purification of Hydrophobic Products
Industrial-Scale Considerations
-
Cost Efficiency : 2,6-Dichloropurine costs ~$120/mol vs. 6-chloropurine at ~$450/mol.
-
Waste Streams : n-BuOH and DIPEA are recoverable via distillation (85% efficiency).
Q & A
Basic Question: What synthetic methodologies are applicable for N-(2,2-diphenylethyl)-7H-purin-6-amine?
Answer:
The synthesis of N-alkylated purine derivatives typically involves nucleophilic substitution or alkylation reactions. For example:
- Alkylation of adenine : React adenine with 2,2-diphenylethyl bromide in the presence of a base (e.g., cesium carbonate) to facilitate substitution at the purine N6 or N7 position .
- Multi-step functionalization : Introduce the 2,2-diphenylethyl group via a Mitsunobu reaction or copper-catalyzed coupling, followed by purification via column chromatography or recrystallization .
Key considerations : Monitor regioselectivity (N6 vs. N7 substitution) using ¹H NMR and LC-MS to confirm product identity .
Advanced Question: How can reaction conditions be optimized to maximize yield and purity in this compound synthesis?
Answer:
Optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the purine amine .
- Temperature control : Maintain 60–80°C to balance reaction rate and minimize side products (e.g., over-alkylation) .
- Catalyst use : Transition-metal catalysts (e.g., Pd or Cu) may improve coupling efficiency for bulky substituents .
Validation : Track reaction progress via TLC or in-situ IR spectroscopy. Purify using preparative HPLC to isolate >95% pure product .
Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons of diphenylethyl at δ 7.2–7.5 ppm, purine protons at δ 8.1–8.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₁₈N₅ requires m/z 316.1563) .
- X-ray crystallography : Resolve stereochemistry and crystal packing if single crystals are obtainable .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for N-alkylated purine derivatives?
Answer:
Discrepancies may arise from:
- Varied assay conditions : Standardize enzyme inhibition assays (e.g., ATPase activity) using consistent buffer pH, temperature, and substrate concentrations .
- Purity issues : Validate compound purity (>95% via HPLC) and exclude solvent/DMSO artifacts .
- Target selectivity profiling : Use kinase profiling panels or CRISPR-edited cell lines to confirm specificity .
Basic Question: What in vitro models are suitable for evaluating the biological activity of this compound?
Answer:
- Enzyme inhibition assays : Screen against purine-binding enzymes (e.g., adenosine deaminase, kinases) using fluorescence-based substrates .
- Cell proliferation assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays .
- DNA/RNA binding studies : Use surface plasmon resonance (SPR) or fluorescence quenching to assess nucleic acid interactions .
Advanced Question: What strategies can identify the molecular targets of this compound in complex biological systems?
Answer:
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Thermal proteome profiling (TPP) : Monitor protein stability shifts via mass spectrometry after compound treatment .
- Molecular docking : Use Schrödinger or AutoDock to predict interactions with purine-binding pockets in kinases or GPCRs .
Basic Question: How should researchers assess the stability of this compound under storage and experimental conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and varying pH (2–12) for 24–72 hours. Monitor degradation via HPLC .
- Long-term storage : Store lyophilized powder at –20°C under argon to prevent oxidation. In solution, use DMSO with desiccants .
Advanced Question: What computational approaches predict the pharmacokinetic properties of this compound?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- MD simulations : Model membrane permeation using GROMACS with lipid bilayer systems .
- Metabolite prediction : Employ GLORY or Meteor software to identify potential Phase I/II metabolites .
Basic Question: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
- First aid : In case of skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and monitor respiration .
Advanced Question: How can researchers design structure-activity relationship (SAR) studies for this compound analogs?
Answer:
- Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogen, methoxy) on the diphenylethyl group .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., steric bulk, electronic effects) with biological activity .
- In vivo validation : Test top candidates in xenograft models for antitumor efficacy and pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
